4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid
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Overview
Description
4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.13002836 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unsymmetrical Monoamide-Monoacyl Tartaric Acid Derivatives
The compound "(2R,3R)-3-O-Benzoyl-N-benzyltartramide," which shares a similar structural complexity, exemplifies the structural characterization of unsymmetrical monoamide-monoacyl tartaric acid derivatives. This compound illustrates the staggered conformation around the tartramide bond, stabilized by intramolecular hydrogen bonding and forming double-layer structures in the crystal. Such structural insights are crucial for understanding the reactivity and potential applications of similar compounds in organic synthesis and material science (I. Madura et al., 2012).
Building Blocks for Peptidomimetics
Research on "4-Amino-3-(aminomethyl)benzoic acid (AmAbz)" demonstrates the potential of structurally complex amino acids as building blocks for peptidomimetics and combinatorial chemistry. The selective protection and reactivity of its functional groups enable its use in the synthesis of branched pseudopeptides, illustrating how similar compounds could serve as versatile intermediates in the development of novel therapeutic agents (R. Pascal et al., 2000).
Novel Amino Acid Derivatives for Peptide Modification
The synthesis of "a novel amino acid derivative 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid" highlights the application of amino acid derivatives in peptide modification and live cell labeling. This compound's stability and biological activity potential underscore the relevance of similar derivatives in bioorthogonal labeling and the synthesis of bioactive peptides, offering tools for biomedical research and drug development (Zhongqiu Ni et al., 2015).
Allosteric Modifiers of Hemoglobin
Research into 2-(aryloxy)-2-methylpropionic acids, structurally related to allosteric modifiers of hemoglobin, illustrates the therapeutic potential of such compounds in treating conditions requiring modulation of oxygen affinity. These studies contribute to our understanding of structure-activity relationships and the design of novel therapeutics for ischemia, stroke, and other conditions related to oxygen supply (R. Randad et al., 1991).
Anti-Diabetic Agents
Investigations into "4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid," a succinamic acid derivative with insulinotropic properties, highlight its potential as an anti-diabetic agent. Studies on its effects on plasma glucose, serum insulin, and lipid profiles in diabetic models provide insights into novel therapeutic approaches for managing type-2 diabetes mellitus (Nikhil Khurana et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-16(10-11-17(24)25)22-20-18(14-8-4-5-9-15(14)27-20)19(26)21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,21,26)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKVTBUKTIQOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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